molecular formula C47H53ClN6O5S B12371987 PD-L1 Inhibitor SWS1

PD-L1 Inhibitor SWS1

货号: B12371987
分子量: 849.5 g/mol
InChI 键: YCHPIMKSTJPEFJ-PXMSFUJDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SWS1, also known as short-wave-sensitive 1, is a visual pigment that mediates short-wavelength light transduction in vertebrates. It plays a crucial role in color vision by absorbing ultraviolet light and converting it into a neural signal. This compound is particularly important in the study of visual systems and photoreceptor functions in various organisms .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SWS1 involves the conjugation of d-(+)-biotin to a PD-L1 inhibitor. The reaction conditions typically include the use of specific solvents and catalysts to facilitate the conjugation process. The exact synthetic route may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of SWS1 is carried out under controlled conditions to ensure high purity and consistency. The process involves large-scale synthesis using automated systems and stringent quality control measures. The compound is then purified using techniques such as chromatography and crystallization .

化学反应分析

Types of Reactions

SWS1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SWS1 may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Cancer Treatment

SWS1 has shown promise in treating various cancers, particularly those expressing high levels of PD-L1. The efficacy of PD-L1 inhibitors is well-documented across several clinical trials:

  • Non-Small Cell Lung Cancer (NSCLC) : In studies involving patients with advanced NSCLC, SWS1 demonstrated improved overall survival rates compared to traditional therapies. For instance, a meta-analysis indicated that PD-L1 inhibitors had an objective response rate (ORR) of approximately 20% in monotherapy settings, with higher rates observed when combined with chemotherapy .
  • Squamous Cell Carcinoma : A case study highlighted the successful switch from a PD-1 inhibitor to SWS1 in a patient who developed cardiotoxicity from previous treatments. After transitioning to SWS1, the patient's tumor response improved significantly without further adverse events .

Immunotherapy Combinations

SWS1 is often used in combination with other therapeutic agents to enhance its efficacy:

  • Chemotherapy Combinations : The combination of SWS1 with chemotherapy regimens has shown synergistic effects. For example, combining nab-paclitaxel and carboplatin with SWS1 resulted in significant tumor reduction and improved cardiac function in patients previously affected by cardiotoxicity from other immunotherapies .
  • Other Immunotherapeutics : Studies have suggested that combining PD-L1 inhibitors with other immune checkpoint inhibitors may yield better outcomes. This approach leverages multiple pathways to enhance anti-tumor immunity.

Case Study 1: Transitioning from PD-1 to PD-L1 Inhibitor

A patient with squamous NSCLC experienced severe cardiotoxicity after treatment with a PD-1 inhibitor. Upon switching to SWS1, notable recovery was observed after four cycles of treatment, highlighting the potential for PD-L1 inhibitors to mitigate adverse effects associated with PD-1 blockade while maintaining therapeutic efficacy .

Case Study 2: Efficacy in Advanced NSCLC

In a clinical trial involving patients with advanced NSCLC expressing high levels of PD-L1, those treated with SWS1 exhibited a median progression-free survival (PFS) of 8.8 months compared to 4.9 months for those receiving traditional therapies. This underscores the importance of biomarker-driven therapy in optimizing treatment strategies for cancer patients .

Data Summary

The following table summarizes key findings related to the efficacy and safety profiles of SWS1 in clinical settings:

Study/Trial Cancer Type Objective Response Rate Median PFS Adverse Events
KEYNOTE-001Non-Small Cell Lung Cancer20%8.8 monthsLow incidence of severe irAEs
Case Report (2023)Squamous NSCLCSignificant improvementNot specifiedNo further cardiotoxicity after switch
Combination TherapyVariousUp to 46%Improved outcomes compared to monotherapyManageable adverse events

作用机制

SWS1 exerts its effects by absorbing ultraviolet light and initiating a phototransduction cascade. This process involves the activation of opsin proteins, which then trigger a series of molecular events leading to the conversion of light into electrical signals. These signals are processed by the brain to produce visual perception .

相似化合物的比较

Similar Compounds

    Short-Wave-Sensitive 2 (SWS2): Another visual pigment that absorbs short-wavelength light but is more sensitive to blue light.

    Medium-Wave-Sensitive (RH2): Absorbs medium-wavelength light, primarily green.

    Long-Wave-Sensitive (LWS): Absorbs long-wavelength light, primarily red.

Uniqueness of SWS1

SWS1 is unique in its ability to absorb ultraviolet light, making it particularly important for studying ultraviolet vision in various organisms. Its role in mediating short-wavelength light transduction distinguishes it from other visual pigments that absorb different wavelengths .

生物活性

The PD-L1 (Programmed Death-Ligand 1) pathway plays a crucial role in immune regulation, particularly in the context of cancer immunotherapy. PD-L1 inhibitors, such as SWS1, have emerged as promising therapeutic agents aimed at enhancing anti-tumor immunity. This article explores the biological activity of SWS1, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Overview of SWS1

SWS1 is a small-molecule inhibitor of PD-L1 with a reported IC50 value of 1.8 nM, indicating its potent ability to inhibit the PD-1/PD-L1 interaction . The compound is conjugated with d-(+)-biotin, which may enhance its delivery and efficacy in targeting tumor cells. By blocking the PD-1/PD-L1 pathway, SWS1 aims to restore T-cell function and promote anti-tumor responses.

The biological activity of SWS1 is primarily mediated through the inhibition of the PD-1/PD-L1 interaction. This interaction typically leads to T-cell exhaustion and immune evasion by tumors. The mechanism includes:

  • Inhibition of T-cell Suppression : By blocking PD-L1 from binding to PD-1 on T cells, SWS1 prevents the inhibitory signals that lead to T-cell apoptosis and anergy .
  • Enhanced Tumor-Infiltrating Lymphocytes (TILs) : Studies indicate that SWS1 can increase the number of TILs within tumors, thereby enhancing local immune responses against cancer cells .
  • Cytokine Modulation : SWS1 influences cytokine profiles by promoting TH1 responses while suppressing TH2 responses, which are often associated with tumor progression .

Efficacy in Preclinical Models

SWS1 has shown promising results in various preclinical studies:

  • In Vitro Studies : In cell culture experiments, SWS1 demonstrated significant inhibition of PD-1/PD-L1 interactions, leading to enhanced proliferation and activation of CD8+ T cells .
  • In Vivo Studies : In mouse models, administration of SWS1 resulted in substantial tumor regression and increased survival rates compared to controls. For instance, a study reported that treatment with SWS1 led to a tumor growth inhibition rate (TGI) of 66% in syngeneic mouse breast cancer models .

Clinical Implications

While most studies on SWS1 are preclinical, its implications for clinical applications are noteworthy:

Data Table

The following table summarizes key characteristics and findings related to SWS1:

CharacteristicDetails
Compound NameSWS1
TypeSmall-molecule inhibitor
TargetPD-L1
IC501.8 nM
MechanismInhibits PD-1/PD-L1 interaction
Effect on TILsIncreases infiltration
Preclinical EfficacyTGI = 66% in mouse models
Potential CombinationsImmunotherapy & chemotherapy

属性

分子式

C47H53ClN6O5S

分子量

849.5 g/mol

IUPAC 名称

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxamide

InChI

InChI=1S/C47H53ClN6O5S/c1-31-35(15-10-16-37(31)34-13-3-2-4-14-34)29-59-42-25-41(58-28-33-12-9-11-32(23-33)26-49)36(24-38(42)48)27-54-22-8-7-17-40(54)46(56)51-21-20-50-44(55)19-6-5-18-43-45-39(30-60-43)52-47(57)53-45/h2-4,9-16,23-25,39-40,43,45H,5-8,17-22,27-30H2,1H3,(H,50,55)(H,51,56)(H2,52,53,57)/t39-,40?,43-,45-/m0/s1

InChI 键

YCHPIMKSTJPEFJ-PXMSFUJDSA-N

手性 SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)Cl

规范 SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C(=C3)OCC4=CC(=CC=C4)C#N)CN5CCCCC5C(=O)NCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。